molecular formula C9H10ClNO B1582857 2-chloro-N-phenylpropanamide CAS No. 21262-52-2

2-chloro-N-phenylpropanamide

Cat. No. B1582857
CAS RN: 21262-52-2
M. Wt: 183.63 g/mol
InChI Key: BWWXKHHVIAJJFM-UHFFFAOYSA-N
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Description

2-chloro-N-phenylpropanamide is a chemical compound with the linear formula C9H10ClNO . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The reduction of 2-chloro-N-phenylpropanamide with LiAlH4 has been re-examined . In contrast to previous findings, two amines are obtained in almost equal quantities from this reaction, namely N-propylaniline and the rearranged product N-isopropylaniline . 2-Methyl-N-phenylaziridine is an intermediate in the reduction and can be isolated from reactions with less LiAlH4 .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-phenylpropanamide is represented by the SMILES string O=C(NC1=CC=CC=C1)C(Cl)C and the InChI 1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) .


Chemical Reactions Analysis

The reduction of 2-chloro-N-phenylpropanamide with LiAlH4 has been studied . The reaction yields two amines, N-propylaniline and the rearranged product N-isopropylaniline, in almost equal quantities . 2-Methyl-N-phenylaziridine, an intermediate in the reduction, can be isolated from reactions with less LiAlH4 .

Scientific Research Applications

Proteomics Research

2-chloro-N-phenylpropanamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a building block for synthesizing peptides and proteins for experimental and therapeutic purposes. Its role in proteomics is crucial due to its ability to interact with amino acids and influence peptide bonding .

Organic Synthesis

In the field of organic chemistry, 2-chloro-N-phenylpropanamide serves as an intermediate for the synthesis of more complex organic compounds. It’s involved in reactions such as nucleophilic substitution, where it can react with various nucleophiles to create new bonds and molecular structures essential for further chemical synthesis .

Material Science

This compound finds applications in material science, particularly in the development of new polymeric materials. Its chemical structure allows it to be incorporated into polymers, altering their properties such as flexibility, durability, and resistance to chemicals, which is vital for creating specialized materials for industrial use .

Chemical Synthesis

2-chloro-N-phenylpropanamide: is a valuable reagent in chemical synthesis. It is used to introduce the phenylpropanamide moiety into target molecules, which is a functional group common in many pharmaceuticals and agrochemicals. This application is significant for the development of new drugs and agricultural products .

Chromatography

In chromatographic applications, 2-chloro-N-phenylpropanamide can be used as a standard or reference compound. Its well-defined physical and chemical properties make it suitable for calibrating equipment and validating analytical methods, which is essential for ensuring the accuracy and reliability of chromatographic analyses .

Analytical Chemistry

As an analytical reagent, 2-chloro-N-phenylpropanamide is employed in various analytical techniques to quantify or identify other substances. Its reactivity and stability under different conditions make it an ideal compound for developing new analytical methods and improving existing ones .

Pharmaceutical Research

In pharmaceutical research, 2-chloro-N-phenylpropanamide is explored for its potential medicinal properties. It may serve as a precursor for the synthesis of novel pharmaceutical agents, particularly in the search for new analgesics, anti-inflammatory drugs, and other therapeutic categories .

Environmental Science

This compound is also studied for its environmental impact, particularly its behavior in aquatic systems and its potential effects on wildlife. Understanding its environmental fate is crucial for assessing the risks associated with its use and for developing strategies to mitigate any negative effects .

Safety and Hazards

2-chloro-N-phenylpropanamide is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . Its hazard statements include H315, H319, and H410, and its precautionary statements include P273, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

2-chloro-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWXKHHVIAJJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295127
Record name 2-chloro-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-phenylpropanamide

CAS RN

21262-52-2
Record name 21262-52-2
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Record name 2-chloro-N-phenylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-phenylpropanamide
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Synthesis routes and methods

Procedure details

18 g of aniline are introduced dropwise into 22.6 g of 2-chloropropionyl chloride at a temperature of about 10° C., with stirring until the evolution of HCl has ended. After filtration, 31 g (yield: 84.5%) of α-chloro-α-methylacetanilide are obtained in the form of a pink powder. M.p. (inst.)=80° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary reaction pathway of 2-chloro-N-phenylpropanamide with lithium aluminium hydride (LiAlH4)?

A1: While a previous study might have suggested otherwise, recent research [] demonstrates that 2-chloro-N-phenylpropanamide reacts with LiAlH4 to yield two primary amines: N-propylaniline and N-isopropylaniline. This reaction proceeds through the formation of 2-methyl-N-phenylaziridine as a key intermediate. Interestingly, the reduction of the aziridine itself is significantly slower than the reduction of the parent 2-chloro-N-phenylpropanamide, suggesting a crucial role of Lewis acid catalysis by aluminum chlorohydrides in facilitating the reduction process. [] (https://www.semanticscholar.org/paper/b8c942ecb184e030d1d29ef04ec5a5fb34d2290b)

Q2: Can 2-chloro-N-phenylpropanamide be used as a precursor for other compounds?

A2: Yes, research indicates that 2-chloro-N-phenylpropanamide can be utilized as a starting material in the synthesis of other organic compounds. For instance, it has been successfully employed in the AlCl3-catalyzed trans N-acylation reaction with α-chloropropionyl chloride. [] This reaction efficiently produces 2-chloro-N-phenylpropanamides, demonstrating the potential of this compound as a versatile building block in organic synthesis. [] (https://www.semanticscholar.org/paper/98e9b857d5e4bd23708b94b35fc3b6525bcb5a48)

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